molecular formula C13H17F3N2 B070091 1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine CAS No. 186202-79-9

1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Cat. No.: B070091
CAS No.: 186202-79-9
M. Wt: 258.28 g/mol
InChI Key: CGTWNODYCADUSP-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is an organic compound with the molecular formula C13H17F3N2 This compound features a pyrrolidine ring substituted with a benzyl group and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as pyrrolidine, the ring is functionalized to introduce the benzyl group. This can be achieved through a nucleophilic substitution reaction where benzyl chloride reacts with pyrrolidine in the presence of a base like sodium hydride.

    Introduction of the Trifluoroethylamine Group: The trifluoroethylamine group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzylated pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions, often using a catalyst or a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or alcohols

Properties

IUPAC Name

1-benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)10-17-12-6-7-18(9-12)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWNODYCADUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188258
Record name 1-(Phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186202-79-9
Record name 1-(Phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186202-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2.64 g sample of the compound from step 447a was added dropwise to a suspension of 1.11 g of LAH in ether stirred under N2 at 0° C. After one hour, the reaction was stirred at room temperature for 6 hours. The reaction was quenched by sequential addition of 1.2 mL of water, 1.2 mL of 15% NaOH and 2.4 mL of water. The mixture was filtered, and the filtrate was concentrated to give 2.39 of the title compound.
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